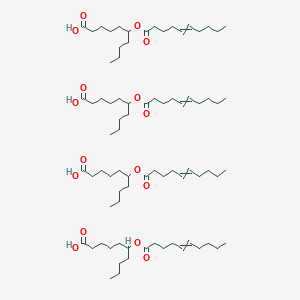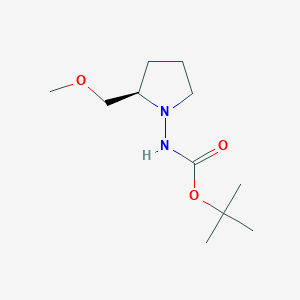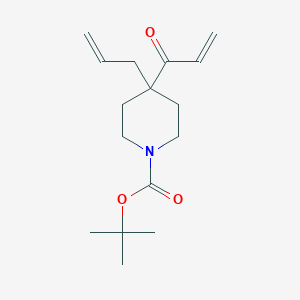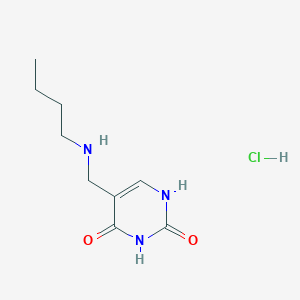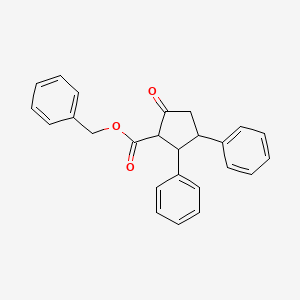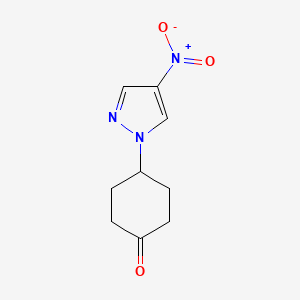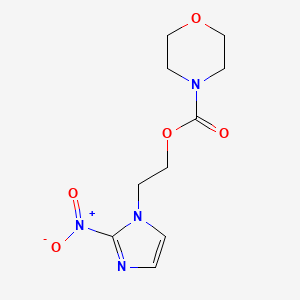![molecular formula C9H6N2O4S B13987376 Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring system substituted with a nitro group at the 6-position and a carboxylate ester group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-nitrobenzo[d]thiazole-2-carboxylate can be achieved through various synthetic pathways. One common method involves the nitration of methyl benzo[d]thiazole-2-carboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Another approach involves the use of diazo-coupling reactions, Knoevenagel condensation, and Biginelli reaction. These methods offer different advantages in terms of yield and reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and microwave irradiation techniques has been explored to enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-amino derivatives.
Reduction: Formation of 6-amino derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit specific enzymes.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 6-nitrobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound has been shown to inhibit certain enzymes, leading to disruption of metabolic pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzo[d]thiazole-2-carboxylate: Lacks the nitro group, resulting in different biological activities.
6-Amino benzo[d]thiazole-2-carboxylate: Formed through the reduction of the nitro group, with distinct properties.
Benzothiazole derivatives: Various derivatives with different substituents at the 6-position.
Uniqueness
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is unique due to the presence of both the nitro and carboxylate ester groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C9H6N2O4S |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
methyl 6-nitro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C9H6N2O4S/c1-15-9(12)8-10-6-3-2-5(11(13)14)4-7(6)16-8/h2-4H,1H3 |
Clé InChI |
WOCOZBQXZAHWEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)
